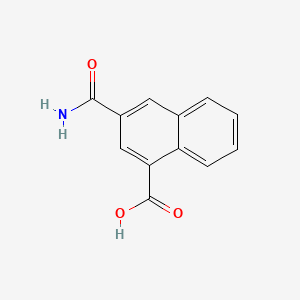
3-Carbamoylnaphthalene-1-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Carbamoylnaphthalene-1-carboxylic acid is an organic compound with the molecular formula C12H9NO3. It belongs to the class of naphthalene derivatives, which are known for their aromatic properties and diverse applications in various fields of science and industry. This compound is characterized by the presence of a carbamoyl group (-CONH2) and a carboxylic acid group (-COOH) attached to a naphthalene ring, making it a versatile molecule for chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoylnaphthalene-1-carboxylic acid typically involves the following steps:
Nitration of Naphthalene: Naphthalene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 1-nitronaphthalene.
Reduction: The nitro group in 1-nitronaphthalene is reduced to an amino group using a reducing agent such as iron and hydrochloric acid, yielding 1-aminonaphthalene.
Carbamoylation: 1-aminonaphthalene is then reacted with phosgene (COCl2) to form 1-carbamoylnaphthalene.
Carboxylation: Finally, 1-carbamoylnaphthalene is carboxylated using carbon dioxide under high pressure and temperature to produce 3-Carbamoylnaphthalene-1-carboxylic acid.
Industrial Production Methods
In industrial settings, the production of 3-Carbamoylnaphthalene-1-carboxylic acid may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Carbamoylnaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.
Reduction: Reduction of the carboxylic acid group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Naphthoquinones.
Reduction: Naphthyl alcohols.
Substitution: Halogenated or alkylated naphthalene derivatives.
Applications De Recherche Scientifique
3-Carbamoylnaphthalene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a precursor in the preparation of various naphthalene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Carbamoylnaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carbamoyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic naphthalene ring can participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Carbamoylnaphthalene-2-carboxylic acid: Similar structure but with different positioning of functional groups.
2-Carbamoylnaphthalene-1-carboxylic acid: Another isomer with varied functional group placement.
Naphthalene-1,4-dicarboxylic acid: Contains two carboxylic acid groups but lacks the carbamoyl group.
Uniqueness
3-Carbamoylnaphthalene-1-carboxylic acid is unique due to the specific positioning of the carbamoyl and carboxylic acid groups on the naphthalene ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions and reactivity that are not observed in its isomers or other naphthalene derivatives.
Propriétés
Formule moléculaire |
C12H9NO3 |
|---|---|
Poids moléculaire |
215.20 g/mol |
Nom IUPAC |
3-carbamoylnaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C12H9NO3/c13-11(14)8-5-7-3-1-2-4-9(7)10(6-8)12(15)16/h1-6H,(H2,13,14)(H,15,16) |
Clé InChI |
SNBAANAGAVECRL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C=C2C(=O)O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















